2,3,5,6-Tetrachlorobenzotrifluoride

Description

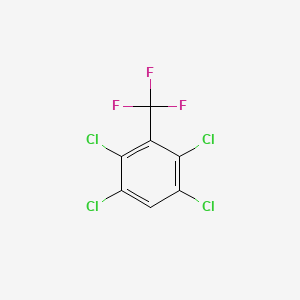

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJWQMCMRUYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548397 | |

| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7656-99-7 | |

| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5,6-Tetrachlorobenzotrifluoride

This guide provides a comprehensive technical overview of 2,3,5,6-tetrachlorobenzotrifluoride, a key intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Introduction and Strategic Importance

2,3,5,6-Tetrachlorobenzotrifluoride, systematically named 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a trifluoromethyl group and four chlorine atoms strategically positioned on a benzene ring, imparts unique reactivity and makes it a versatile building block for complex molecular architectures.[1] The presence of both electron-withdrawing chlorine atoms and the strongly electron-withdrawing trifluoromethyl group influences the electronic properties of the aromatic ring, rendering it susceptible to specific chemical transformations.

The primary utility of this compound lies in its role as a precursor for a diverse range of high-value chemicals. In the agrochemical industry, it serves as a foundational component in the development of novel pesticides and herbicides.[1] Similarly, in the pharmaceutical sector, it is a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs), enabling the exploration of new therapeutic agents.[1] The strategic placement of the chloro and trifluoromethyl substituents allows for selective functionalization, a critical aspect in structure-activity relationship (SAR) studies during drug discovery and crop protection research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3,5,6-tetrachlorobenzotrifluoride is paramount for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | [1] |

| CAS Number | 7656-99-7 | [1] |

| Molecular Formula | C₇HCl₄F₃ | [1] |

| Molecular Weight | 283.88 g/mol | |

| Physical State | Liquid (at standard conditions) | Assumed based on related compounds |

| Boiling Point | ~242 °C (Predicted for isomer) | |

| Density | ~1.66 g/cm³ (Predicted for isomer) | |

| Solubility | Insoluble in water | [2] |

Synthesis and Reactivity

The synthesis of polychlorinated and polyfluorinated aromatic compounds often involves multi-step processes. While a specific, detailed experimental protocol for the direct synthesis of 2,3,5,6-tetrachlorobenzotrifluoride is not widely published, analogous synthetic strategies for similar compounds provide a logical framework. A plausible synthetic approach could involve the chlorination of a trifluoromethylbenzene precursor.

For instance, the synthesis of related trifluorobenzene derivatives often employs nitration followed by fluorination and subsequent reduction and diazotization reactions.[3] A general workflow for the synthesis of a polychlorinated aromatic compound is depicted below.

Caption: A generalized workflow for the synthesis of polychlorinated aromatic compounds.

The reactivity of 2,3,5,6-tetrachlorobenzotrifluoride is largely dictated by the electronic nature of its substituents. The electron-withdrawing trifluoromethyl and chloro groups make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. However, the high degree of chlorination can also sterically hinder certain reactions.

A key area of reactivity for such polychlorinated aromatic compounds is in transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bonds can be activated by palladium or other transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for introducing diverse functionalities onto the aromatic core.[4]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for halogenated aromatic compounds. This protocol is based on established methods for similar substrates and serves as a starting point for optimization.[4]

Objective: To synthesize a biaryl compound from 2,3,5,6-tetrachlorobenzotrifluoride and an arylboronic acid.

Materials:

-

2,3,5,6-Tetrachlorobenzotrifluoride

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a Schlenk flask, add 2,3,5,6-tetrachlorobenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the solvent mixture (e.g., 4:1 Dioxane/Water, 10 mL) and the base (2.0 mmol of K₂CO₃).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The success of the reaction can be validated by analyzing the purified product using spectroscopic methods such as NMR and mass spectrometry to confirm the expected molecular structure and mass.

Spectral Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single singlet in the aromatic region, corresponding to the lone proton on the benzene ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups and is anticipated to be downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be more complex, showing distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached chlorine and trifluoromethyl groups.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[5][6] For 2,3,5,6-tetrachlorobenzotrifluoride, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to a highly chlorinated aromatic ring. For a related compound, 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride, the ¹⁹F NMR signals for the fluorine atoms on the ring appear between -118.0 ppm and -160.5 ppm, while the trifluoromethyl group signal is not observed in that region, indicating it would be further upfield or downfield.[7]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the C-Cl and C-F bonds. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[8][9] Strong absorptions corresponding to C-Cl and C-F stretching will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 283.88 g/mol . Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing chlorine.

Safety, Handling, and Toxicology

As a polychlorinated and polyfluorinated aromatic compound, 2,3,5,6-tetrachlorobenzotrifluoride should be handled with caution in a well-ventilated laboratory fume hood. While a specific, comprehensive toxicological profile for this compound is not available, data from related chlorinated and fluorinated benzotrifluorides indicate potential for irritation and toxicity.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists. Work in a well-ventilated area or a fume hood.[10]

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Eye Contact: Avoid contact with eyes. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Toxicological Insights from Related Compounds: Studies on related compounds, such as p-chloro-α,α,α-trifluorotoluene, indicate potential for toxicity.[11] Polychlorinated biphenyls (PCBs), which share some structural similarities, are known for their persistence in the environment and potential for chronic toxicity. Therefore, it is prudent to treat 2,3,5,6-tetrachlorobenzotrifluoride as a potentially hazardous substance and minimize exposure.

The following diagram illustrates the standard safety protocol for handling halogenated aromatic compounds.

Caption: Standard safety protocol for handling halogenated aromatic compounds.

Applications in Advanced Synthesis

The unique structural features of 2,3,5,6-tetrachlorobenzotrifluoride make it a valuable synthon for creating complex molecules with desirable biological or material properties.

Agrochemicals

In the field of agrochemicals, the introduction of fluorine and chlorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity. The trifluoromethyl group, in particular, is a common feature in many modern pesticides and herbicides due to its ability to block metabolic pathways and improve efficacy. 2,3,5,6-Tetrachlorobenzotrifluoride provides a scaffold to which other functional groups can be added to develop new crop protection agents.

Pharmaceuticals

In medicinal chemistry, the strategic incorporation of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability. The tetrachlorinated benzene ring of 2,3,5,6-tetrachlorobenzotrifluoride can be functionalized through cross-coupling reactions to build complex molecular frameworks for new therapeutic agents.

Conclusion

2,3,5,6-Tetrachlorobenzotrifluoride is a specialized chemical intermediate with significant potential in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its polychlorinated and trifluoromethylated aromatic structure provides a unique platform for chemical diversification. While a comprehensive dataset on its properties and synthesis is still emerging, this guide provides a foundational understanding based on available data and analogies to related compounds. As with any specialized chemical, adherence to strict safety protocols is essential for its handling and use in research and development.

References

-

Bando, M., Ichikawa, T., Kondo, Y., & Shikano, Y. (2018). 1D 19F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Scientific Reports, 8(1), 1-9. [Link]

-

Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. [Link]

-

Safety Data Sheet. (2022, August 24). [Link]

-

H-1 NMR Spectrum. [Link]

-

1-Chloro-2,3,5,6-tetrafluorobenzene. National Institute of Standards and Technology. [Link]

-

† 1H-NMR and 13C-NMR Spectra. [Link]

-

4 - SAFETY DATA SHEET. (2021, September 15). [Link]

-

Cross-Coupling of 1,2,3,4-Tetrachlororodibenzo-p-dioxin with Six Coexisting Polycyclic Aromatic Hydrocarbons during Photodegradation on a Fly Ash Surface - ACS Publications. (2024, November 8). [Link]

-

13C NMR Spectrum (PHY0083590) - PhytoBank. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

Abstract for TOX-14 - National Toxicology Program (NTP) - NIH. (2025, June 6). [Link]

-

This journal is © The Royal Society of Chemistry 2015. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593) - Human Metabolome Database. [Link]

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google P

-

1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- - the NIST WebBook. [Link]

-

19Flourine NMR. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Common Name: BENZOTRIFLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

-

1H NMR Spectrum (PHY0055184) - PhytoBank. [Link]

-

Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - NIH. [Link]

- US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google P

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). [Link]

-

1,2,4,5-Tetrachloro-3-nitrobenzene - Wikipedia. [Link]

-

-

Infrared spectroscopy - Royal Society of Chemistry: Education. [Link]

-

-

Table of Characteristic IR Absorptions. [Link]

-

Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics - Chemical Science (RSC Publishing). [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P

-

CHLORINE TRIFLUORIDE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf. [Link]

-

Immediately Dangerous to Life or Health (IDLH) Value Profile Chlorine Trifluoride - CDC. [Link]

-

John P. Wolfe - Wikipedia. [Link]

-

THE PROCESS FOR 2,3,5-TRIPHENYLTETRAZOLIUM CHLORIDE SYNTHESIS, AN INTELLECTUAL PROPERTY SEIZED IMMEDIATELY AFTER WORLD WAR II - IDEALS. [Link]

-

Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [Link]

-

Benzene, 1,2,4,5-tetrachloro-3,6-dimethoxy- - the NIST WebBook. [Link]

Sources

- 1. 2,3,5,6-Tetrachlorobenzotrifluoride | 7656-99-7 | Benchchem [benchchem.com]

- 2. 2,3,5,6-TETRACHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. Abstract for TOX-14 [ntp.niehs.nih.gov]

Navigating the Synthesis and Safety of Polychlorinated Benzotrifluorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated benzotrifluorides represent a class of halogenated aromatic compounds with significant potential in the development of novel pharmaceuticals and agrochemicals. Their unique physicochemical properties, imparted by the presence of both chlorine and trifluoromethyl substituents on the benzene ring, make them valuable synthons for accessing complex molecular architectures. However, the synthesis, handling, and biological assessment of these compounds necessitate a thorough understanding of their reactivity, potential toxicity, and the appropriate safety protocols. This guide provides a comprehensive overview of the core principles for working with polychlorinated benzotrifluorides, with a focus on synthetic strategies, analytical characterization, toxicological considerations, and robust safety and handling procedures. While specific data for every conceivable isomer, such as 2,3,5,6-tetrachlorobenzotrifluoride, may be limited due to its potential novelty or lack of commercial availability, the principles outlined herein provide a strong foundation for the safe and effective utilization of this important class of molecules.

Introduction

The benzotrifluoride moiety is a cornerstone in medicinal chemistry, often employed to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule. The introduction of chlorine atoms onto the benzotrifluoride scaffold further expands the chemical space, offering multiple points for diversification and fine-tuning of a compound's biological activity. This guide will delve into the essential technical aspects of working with polychlorinated benzotrifluorides, from their rational synthesis to their safe disposal.

I. Synthetic Strategies for Polychlorinated Benzotrifluorides

The synthesis of polychlorinated benzotrifluorides can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Halogenation of Benzotrifluoride Derivatives

A common approach involves the direct chlorination of benzotrifluoride or its partially chlorinated analogues. Electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can introduce chlorine atoms onto the aromatic ring. The trifluoromethyl group is a meta-directing deactivator, which will influence the regioselectivity of the chlorination.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, offer a more controlled and versatile approach to constructing polychlorinated biphenyls and, by extension, could be adapted for the synthesis of polychlorinated benzotrifluorides.[2] This strategy involves the coupling of a chlorinated arylboronic acid with a suitable chlorinated aromatic halide. While highly effective for many systems, the synthesis of sterically hindered congeners can be challenging and may require specialized catalysts and reaction conditions.[3]

Sandmeyer and Related Diazotization Reactions

Aromatic amines can serve as versatile precursors to polychlorinated benzotrifluorides. Diazotization of a polychlorinated aminobenzotrifluoride followed by a Sandmeyer or related reaction can introduce a variety of substituents, including additional chlorine atoms.

II. Analytical Characterization

The unambiguous identification and purity assessment of polychlorinated benzotrifluorides are critical for their application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The chemical shifts and coupling constants provide detailed information about the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying individual isomers in a mixture.[4]

Chromatographic Methods

-

Gas Chromatography (GC): GC with an electron capture detector (ECD) is highly sensitive for the detection of halogenated compounds.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the purification and analysis of less volatile derivatives.

A summary of key analytical techniques is presented in the table below.

| Technique | Purpose | Key Considerations |

| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Provides detailed information on connectivity and substitution patterns. |

| GC-MS | Separation and Identification | Excellent for volatile and semi-volatile isomers.[4] |

| HRMS | Elemental Composition | Confirms the molecular formula. |

| GC-ECD | Trace Analysis | High sensitivity for halogenated compounds.[5] |

| HPLC | Purification and Analysis | Suitable for a wide range of polarities. |

III. Toxicological Considerations and Risk Assessment

The toxicological profile of polychlorinated benzotrifluorides is not extensively studied as a class. However, due to their structural similarity to other polychlorinated aromatic hydrocarbons like polychlorinated biphenyls (PCBs) and dioxins, a cautious approach is warranted.[6][7]

Potential Modes of Action

Halogenated aromatic hydrocarbons can exert their toxic effects through various mechanisms, including interaction with the aryl hydrocarbon receptor (AhR).[6] This can lead to a range of adverse health effects, including dermal toxicity (chloracne), immunotoxicity, and potential carcinogenicity.[7]

Exposure Limits and Regulations

While specific exposure limits for polychlorinated benzotrifluorides are not established, regulations for related compounds like PCBs provide a useful framework for risk management. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established permissible exposure limits (PELs) and recommended exposure limits (RELs) for PCBs, respectively.[8]

IV. Safety and Handling Protocols

Given the potential hazards associated with polychlorinated aromatic compounds, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, Viton®).

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. For operations with a higher risk of aerosol generation, a respirator may be necessary.

Engineering Controls

All manipulations of polychlorinated benzotrifluorides should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill and Waste Management

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9][10]

-

Waste Disposal: All waste containing polychlorinated benzotrifluorides should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: General Handling of Polychlorinated Aromatic Compounds

-

Preparation: Before handling the compound, ensure the fume hood is functioning correctly and all necessary PPE is donned.

-

Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

-

Dissolution: Add the solvent to the compound in a flask within the fume hood.

-

Reaction: Conduct all reactions in a closed system within the fume hood.

-

Work-up: Perform all extraction and purification steps in the fume hood.

-

Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

V. Logical Relationships in Polychlorinated Benzotrifluoride Research and Development

The following diagram illustrates the interconnected workflow for the research and development of polychlorinated benzotrifluorides.

Caption: Workflow for Polychlorinated Benzotrifluoride R&D.

Conclusion

Polychlorinated benzotrifluorides are a promising class of compounds for the development of new chemical entities. A comprehensive understanding of their synthesis, analytical characterization, potential toxicity, and safe handling is essential for any researcher or scientist working in this area. By adhering to the principles and protocols outlined in this guide, the scientific community can continue to explore the potential of these molecules while ensuring the safety of personnel and the environment.

References

-

Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods. [Link]

-

Polychlorinated Biphenyls. SafeWork SA. [Link]

- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

-

Learn about Polychlorinated Biphenyls. US EPA. [Link]

-

Mechanism of action of toxic halogenated aromatics. PMC - NIH. [Link]

-

Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. Environmental Science & Technology - ACS Publications. [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Method 612: Chlorinated Hydrocarbons. EPA. [Link]

-

Toxicological Modes of Action: Relevance for Human Risk Assessment. ECETOC. [Link]

-

Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? | Environmental Medicine | ATSDR. CDC Archive. [Link]

-

A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

-

Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PubMed. [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed - NIH. [Link]

-

40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. eCFR. [Link]

- Process for the production of benzotrifluoride.

-

Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. [Link]

-

2,3,7,8-Tetrachlorodibenzodioxin. Wikipedia. [Link]

-

Comparison of Cl Levels in Aromatics Using MWDXRF and Microcoulometry. XOS. [Link]

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central. [Link]

-

3,4,5-Trichlorobenzotrifluoride. CAS Common Chemistry. [Link]

-

2,3,5,6-Tetrafluoropyridine. Oakwood Chemical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. epa.gov [epa.gov]

- 6. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 9. safework.sa.gov.au [safework.sa.gov.au]

- 10. chemicalbook.com [chemicalbook.com]

Synthesis pathways for 2,3,5,6-Tetrachlorobenzotrifluoride.

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachlorobenzotrifluoride

Introduction

2,3,5,6-Tetrachlorobenzotrifluoride, a polychlorinated aromatic compound featuring a trifluoromethyl group, serves as a highly specialized intermediate in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty polymers. The strategic placement of four chlorine atoms and the strongly electron-withdrawing trifluoromethyl group imparts unique chemical properties, making it a valuable, albeit challenging, synthetic target. The deactivating nature of the trifluoromethyl group toward electrophilic aromatic substitution renders traditional ring chlorination methods inefficient and non-selective. This guide provides a detailed exploration of a robust and industrially relevant synthesis pathway, focusing on the catalytic replacement of nitro groups, a method that circumvents the challenges of direct chlorination.

Primary Synthesis Pathway: Catalytic De-nitro-chlorination of a Dinitro Precursor

The most effective and targeted approach to synthesizing highly chlorinated benzotrifluorides, including the 2,3,5,6-tetrachloro isomer, is through the catalytic replacement of nitro groups with chlorine on a suitable precursor. This method offers superior regioselectivity compared to exhaustive chlorination. The foundational work for this process is detailed in European Patent EP 0150587 B1, which describes the conversion of various nitrobenzotrifluorides into their chlorinated analogs.[1][2]

Principle and Scientific Rationale

The core of this pathway is the reaction of a chlorinated dinitrobenzotrifluoride precursor with molecular chlorine at elevated temperatures. The reaction's success hinges on a dual-component catalyst system comprising a Friedel-Crafts type metal salt (e.g., AlCl₃ or FeCl₃) and a sulfur-containing co-catalyst (e.g., sulfur monochloride or an organosulfur compound).[1][2]

Causality of Experimental Choices:

-

Precursor Selection: A logical precursor for the target molecule is 2,6-dichloro-3,5-dinitrobenzotrifluoride . The existing chlorine atoms at positions 2 and 6 establish part of the final substitution pattern, while the nitro groups at positions 3 and 5 are the targets for replacement. The synthesis of such dinitro precursors is well-established and typically involves the nitration of a corresponding dichlorobenzotrifluoride using a mixture of fuming nitric and sulfuric acids (oleum).[3][4][5]

-

Catalyst System:

-

Friedel-Crafts Catalyst (AlCl₃/FeCl₃): These strong Lewis acids are crucial for activating the molecular chlorine (Cl₂), polarizing the Cl-Cl bond and generating a more potent electrophilic chlorine species (Cl⁺ character), which is necessary to attack the electron-deficient aromatic ring.[1][2]

-

Sulfur Co-catalyst: The precise role of the sulfur compound is complex, but it is essential for achieving practical reaction rates. It is believed to participate in the catalytic cycle, possibly by forming intermediate sulfur-chlorine species that facilitate the displacement of the nitro group. Without the sulfur component, the reaction is impractically slow.[1][6]

-

-

High Temperature: The reaction is conducted in the liquid phase at temperatures typically ranging from 180°C to 210°C.[1] This thermal energy is required to overcome the high activation energy associated with cleaving the strong C-NO₂ bond and performing a substitution on a highly electron-deficient aromatic ring.

The overall transformation can be represented as follows:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 5. 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 [chemicalbook.com]

- 6. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3,5,6-Tetrachlorobenzotrifluoride

Introduction

2,3,5,6-Tetrachlorobenzotrifluoride is a specialized chlorinated aromatic compound of significant interest in synthetic chemistry. Its molecular architecture, which features a benzene ring substituted with four chlorine atoms and a highly electron-withdrawing trifluoromethyl group, imparts a unique combination of stability and reactivity. This guide provides a comprehensive overview of its core physical and chemical characteristics, potential synthetic applications, and detailed analytical methodologies. For researchers in agrochemical and pharmaceutical development, this molecule serves as a versatile building block for creating more complex, high-value chemical entities.[1] The strategic placement of its functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships in novel discovery programs.[1]

Molecular Identity and Structural Features

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The structural attributes of 2,3,5,6-Tetrachlorobenzotrifluoride are defined by its specific arrangement of atoms.

-

IUPAC Name: 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene[1]

-

CAS Number: 7656-99-7[1]

-

Molecular Formula: C₇HCl₄F₃[1]

The core of the molecule is a benzene ring, which is rendered highly electron-deficient by the cumulative inductive effects of four chlorine atoms and one trifluoromethyl (CF₃) group. This electron-poor nature is the primary determinant of its chemical reactivity, sterically hindering some reactions while activating the molecule for others.

Caption: 2D representation of 2,3,5,6-Tetrachlorobenzotrifluoride.

Physicochemical Properties

Quantitative physical data for 2,3,5,6-Tetrachlorobenzotrifluoride is not extensively documented in publicly available literature. However, by comparing it with structurally analogous compounds, we can infer its likely characteristics. The following table summarizes these properties, providing context for its handling, purification, and application in various solvent systems.

| Property | Value / Observation | Source / Rationale |

| Molecular Weight | 283.91 g/mol | Calculated from Molecular Formula: C₇HCl₄F₃ |

| Appearance | Likely a solid at room temperature. | Based on similar polychlorinated aromatics like 2,3,5,6-Tetrachloronitrobenzene (m.p. 100 °C).[2] |

| Melting Point | Data not available. | Expected to be significantly above room temperature due to high molecular weight and molecular symmetry. |

| Boiling Point | Data not available. | Expected to be high, likely >200 °C, due to strong intermolecular forces. |

| Solubility | Insoluble in water.[3] | The hydrophobic nature of the chlorinated aromatic ring dominates. Expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). |

| Density | Expected to be denser than water. | Halogenated organic compounds typically have high specific gravity. For instance, 2,3,5,6-Tetrachloronitrobenzene has a specific gravity of 1.744.[3] |

Chemical Reactivity and Synthetic Potential

The reactivity of 2,3,5,6-Tetrachlorobenzotrifluoride is dictated by its electronic and steric profile. The powerful electron-withdrawing nature of the CF₃ and Cl substituents deactivates the aromatic ring towards traditional electrophilic aromatic substitution. Conversely, these features make the molecule a candidate for specific, modern synthetic transformations.

Key Reactive Sites:

-

Carbon-Chlorine Bonds: The four C-Cl bonds are potential sites for nucleophilic aromatic substitution (SNAᵣ), although this typically requires harsh conditions (high temperature/pressure) or the presence of a strong nucleophile. A more synthetically valuable approach is the use of these sites in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). These reactions allow for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, making this compound a valuable scaffold for building complex molecules.

-

Aromatic C-H Bond: The single remaining C-H bond is highly activated due to the proximity of multiple electron-withdrawing groups. This site could potentially undergo directed metallation or certain C-H activation reactions, offering an alternative vector for functionalization.

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile halogenated compounds like 2,3,5,6-Tetrachlorobenzotrifluoride. The causality for this choice lies in the technique's ability to separate the analyte from a complex matrix (GC) and provide a unique fragmentation pattern for unambiguous identification (MS).

A Self-Validating Protocol:

-

Standard and Sample Preparation:

-

Step 1.1 (Stock Standard): Accurately weigh ~10 mg of reference standard 2,3,5,6-Tetrachlorobenzotrifluoride and dissolve in 10.0 mL of a suitable solvent (e.g., Toluene) to create a 1 mg/mL stock solution.

-

Step 1.2 (Internal Standard): Prepare a stock solution of an appropriate internal standard (IS), such as 1,3,5-trichlorobenzene, at a similar concentration. The IS must be a compound not expected in the sample, which elutes near the analyte but is well-resolved.

-

Step 1.3 (Calibration Curve): Create a series of calibration standards by serially diluting the stock standard and adding a constant, known amount of the IS to each. A typical range might be 1, 5, 10, 50, and 100 µg/mL.

-

Step 1.4 (Sample Preparation): Dissolve a known weight of the unknown sample in the same solvent, adding the same amount of IS as used in the calibration standards.

-

-

Instrumentation and Parameters:

-

Step 2.1 (Gas Chromatograph): Use a GC equipped with a capillary column suitable for semi-volatile halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Step 2.2 (Injection): Inject 1 µL of the sample/standard in splitless mode to maximize sensitivity. Set injector temperature to 250 °C.

-

Step 2.3 (Oven Program): Begin at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures separation from solvent and other potential impurities.

-

Step 2.4 (Mass Spectrometer): Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line temperature to 280 °C. Scan from a mass-to-charge ratio (m/z) of 50 to 400.

-

-

Data Analysis and Validation:

-

Step 3.1 (Identification): Identify the analyte peak in the chromatogram by its retention time, which should match that of the reference standard. Confirm identity by comparing the acquired mass spectrum to a reference spectrum. Key expected fragments would include the molecular ion (M⁺) and fragments corresponding to the loss of Cl or CF₃.

-

Step 3.2 (Quantification): Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard. Plot this ratio against the known concentration to generate a linear calibration curve (R² > 0.995).

-

Step 3.3 (Validation): Calculate the concentration of the analyte in the unknown sample using the same area ratio and the equation derived from the calibration curve. The consistent response of the IS validates the injection volume and instrument performance across the analytical run.

-

Caption: Standard workflow for GC-MS analysis.

Safety and Handling

As with all polychlorinated aromatic compounds, 2,3,5,6-Tetrachlorobenzotrifluoride must be handled with appropriate care in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

This compound is intended strictly for research and development purposes and is not for human or veterinary use.[1]

Conclusion

2,3,5,6-Tetrachlorobenzotrifluoride is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of high-value chemicals. Its physical properties are characteristic of a stable, high-molecular-weight halogenated molecule. The chemical reactivity, dominated by the electron-deficient nature of the aromatic ring, makes it an ideal substrate for modern synthetic methods like transition-metal-catalyzed cross-coupling. A thorough understanding of its properties and the application of robust analytical techniques such as GC-MS are essential for its effective utilization in research and drug development.

References

- 2,3,5,6-Tetrachlorobenzotrifluoride | 7656-99-7 | Benchchem. Benchchem.

- 2,3,5,6-TETRACHLORONITROBENZENE - CAMEO Chemicals - NOAA. CAMEO Chemicals.

- 2,3,5,6-Tetrachloronitrobenzene - Chem-Impex. Chem-Impex.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

An In-depth Technical Guide to 2,3,5,6-Tetrachlorobenzotrifluoride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachlorobenzotrifluoride, systematically named 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group on a tetrachlorinated benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and analytical considerations, alongside essential safety and handling information. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of agrochemicals and pharmaceuticals where such halogenated intermediates are frequently employed.

Molecular Structure and Chemical Identity

The structural and chemical identity of 2,3,5,6-Tetrachlorobenzotrifluoride is fundamental to understanding its reactivity and potential applications.

Molecular Formula: C₇HCl₄F₃

Molecular Weight: 283.9 g/mol [1]

IUPAC Name: 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene

Canonical SMILES: C1(=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)

InChI Key: InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13,14)/h1H

The molecule consists of a benzene ring substituted with four chlorine atoms at positions 2, 3, 5, and 6, and a trifluoromethyl (-CF₃) group at position 1. The strong electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group significantly influences the electron density of the aromatic ring, rendering it electron-deficient. This electronic characteristic is a key determinant of its reactivity in chemical transformations.

Structural Diagram

Caption: Molecular structure of 2,3,5,6-Tetrachlorobenzotrifluoride.

Physicochemical Properties

Detailed experimental data for 2,3,5,6-Tetrachlorobenzotrifluoride is not extensively documented. The following table summarizes available and estimated properties. It is crucial to note that predicted values should be used with caution and validated experimentally.

| Property | Value | Source |

| Molecular Formula | C₇HCl₄F₃ | - |

| Molecular Weight | 283.9 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Boiling Point | Predicted: 242.0 ± 35.0 °C | Predicted for an isomer[3] |

| Density | Predicted: 1.662 ± 0.06 g/cm³ | Predicted for an isomer[3] |

| LogP | 5.319 | Predicted for an isomer[3] |

Synthesis of 2,3,5,6-Tetrachlorobenzotrifluoride

Proposed Synthetic Pathway: Electrophilic Chlorination

A common method for introducing chlorine atoms to a benzene ring is through electrophilic aromatic substitution using a chlorinating agent and a Lewis acid catalyst.

Caption: Proposed synthetic pathway for 2,3,5,6-Tetrachlorobenzotrifluoride.

Hypothetical Experimental Protocol

It is imperative to note that the following protocol is hypothetical and based on general procedures for similar reactions. It must be thoroughly optimized and validated in a laboratory setting.

Objective: To synthesize 2,3,5,6-Tetrachlorobenzotrifluoride via chlorination of a suitable benzotrifluoride precursor.

Materials:

-

A suitable chlorinated benzotrifluoride starting material

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Sodium hydroxide solution (for quenching)

-

Sodium sulfate (for drying)

-

Appropriate organic solvents for extraction and purification (e.g., hexane)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), add the starting chlorinated benzotrifluoride and the anhydrous solvent.

-

Add a catalytic amount of anhydrous ferric chloride to the mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

-

Bubble chlorine gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a dilute solution of sodium hydroxide to neutralize excess chlorine and the catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,3,5,6-Tetrachlorobenzotrifluoride.

Analytical Characterization

The identity and purity of synthesized 2,3,5,6-Tetrachlorobenzotrifluoride would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be ideal for assessing the purity of the compound and confirming its molecular weight. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 282, 284, 286, 288, and 290, corresponding to the isotopic distribution of the four chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet in the aromatic region for the single proton on the benzene ring.

-

¹³C NMR: Would show distinct signals for the different carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-F, and aromatic C-H and C=C bonds would be expected.

Safety, Handling, and Toxicology

Due to the lack of a specific Safety Data Sheet (SDS) for 2,3,5,6-Tetrachlorobenzotrifluoride, it is crucial to handle this compound with extreme caution, treating it as a potentially hazardous substance. The toxicological profile of halogenated benzenes suggests that this compound may be persistent in the environment and could have toxic effects.[4][5]

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Toxicological Considerations:

While specific toxicological data for 2,3,5,6-Tetrachlorobenzotrifluoride is unavailable, data for related compounds such as tetrachlorobenzenes and other halogenated benzotrifluorides suggest potential for toxicity. Halogenated organic compounds have been implicated in a range of adverse health effects, including reproductive, neurological, and endocrine disruption.[5] Therefore, exposure should be minimized.

Applications in Research and Development

As a highly functionalized building block, 2,3,5,6-Tetrachlorobenzotrifluoride holds potential for use in the synthesis of:

-

Agrochemicals: The presence of both chloro and trifluoromethyl groups can enhance the biological activity and metabolic stability of pesticides and herbicides.

-

Pharmaceuticals: It can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the halogen and trifluoromethyl moieties can be used to modulate pharmacokinetic and pharmacodynamic properties.

-

Materials Science: Polychlorinated and fluorinated aromatic compounds are precursors to specialty polymers and materials with unique thermal and electronic properties.

Conclusion

References

-

CAS#:64400-12-0 . Chemsrc. [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis . ResearchGate. [Link]

- Process for chlorinating benzotrifluoride.

- Process for preparing benzotrifluoride and its derivatives.

-

Biotransformation and toxicity of halogenated benzenes . PubMed. [Link]

-

Perspective on halogenated organic compounds . PubMed. [Link]

Sources

- 1. 3-Chloromethyl-benzotrifluoride(705-29-3) 13C NMR spectrum [chemicalbook.com]

- 2. 1,2,4,5-TETRACHLORO-3-TRIFLUOROMETHYL-BENZENE | 7656-99-7 [chemicalbook.com]

- 3. airgas.com [airgas.com]

- 4. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for 2,3,5,6-Tetrachlorobenzotrifluoride.

An In-depth Technical Guide to the Safety and Handling of 2,3,5,6-Tetrachlorobenzotrifluoride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological considerations for 2,3,5,6-tetrachlorobenzotrifluoride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. Given the limited specific toxicological data for this exact isomer, this guide incorporates established best practices for handling halogenated aromatic compounds.

Chemical Profile and Hazard Identification

2,3,5,6-Tetrachlorobenzotrifluoride (C₇HCl₄F₃) is a halogenated aromatic compound. Its structure, featuring both chlorine and fluorine substitutions on a benzene ring, suggests its potential utility as a building block in organic synthesis for agrochemicals and pharmaceuticals. However, this structure also indicates a high potential for toxicity and environmental persistence, necessitating stringent handling protocols.[1]

Potential Health Effects:

-

Skin and Eye Irritation: Direct contact with halogenated organic compounds can cause skin irritation, redness, and dermatitis due to the defatting of the skin.[2] Serious eye irritation is also a significant risk.[4]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[5] At high concentrations, it could lead to more severe effects, including central nervous system depression with symptoms like dizziness and light-headedness.[2]

-

Systemic Toxicity: Chronic exposure or absorption of significant quantities of chlorinated organic compounds can lead to organ damage, particularly affecting the liver and kidneys.[3]

Table 1: Hazard Summary for Halogenated Aromatic Compounds

| Hazard Classification | Description | Potential Effects |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4] |

| Acute Toxicity (Inhalation) | Potential Hazard | May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity | Potential Hazard | May cause damage to the liver and kidneys through prolonged or repeated exposure.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,3,5,6-tetrachlorobenzotrifluoride is fundamental to its safe handling and storage. The data for the broader class of chlorinated and fluorinated compounds suggests it is likely a stable liquid or solid under normal conditions.[6][7]

Table 2: Physicochemical Properties of Related Compounds

| Property | Value (Example: 4-Chloro-α,α,α-trifluorotoluene) | Significance for Handling |

| Physical State | Liquid | Determines the risk of spills and vapor generation. |

| Boiling Point | 136 - 138 °C | Indicates volatility and potential for inhalation exposure.[7] |

| Vapor Density | 6.23 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas.[7] |

| Incompatible Materials | Strong oxidizing agents | Dictates proper storage and segregation to prevent hazardous reactions.[6] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All work with 2,3,5,6-tetrachlorobenzotrifluoride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline for handling 2,3,5,6-tetrachlorobenzotrifluoride.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[8]

-

Skin and Body Protection: A chemical-resistant lab coat should be worn and fully buttoned. For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls are necessary.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[9] For prolonged or immersive contact, heavier-duty gloves may be necessary.

-

Respiratory Protection: If there is a potential for exposure above established limits, or if working outside of a fume hood, a NIOSH-approved respirator is required. The type of respirator should be determined by a qualified safety professional.[8]

Diagram 1: PPE Donning and Doffing Sequence

Caption: PPE donning and doffing sequence.

Safe Handling and Storage Protocols

Handling:

-

Preparation: Before starting any work, ensure all necessary safety equipment is available and functional. Review the Safety Data Sheet (SDS) for any new information.[3]

-

Location: Always handle 2,3,5,6-tetrachlorobenzotrifluoride inside a certified chemical fume hood.[8]

-

Dispensing: Use spark-proof tools and ground/bond containers when transferring flammable liquids to prevent static discharge.[10]

-

Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Avoid eating, drinking, or smoking in the laboratory.[9]

-

Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing.[6]

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[11] Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the affected area with water for at least 15 minutes.[11] While rinsing, remove all contaminated clothing and shoes.[4][11] If irritation persists, seek medical attention.[4]

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.[9]

Spill Response Protocol:

-

Evacuate and Alert: Immediately evacuate the area if the spill is large or in a poorly ventilated space. Alert colleagues and the institutional safety office.[8]

-

Assess the Spill: Determine the extent and nature of the spill. If the spill is large or involves other hazardous materials, do not attempt to clean it up yourself. Wait for trained emergency responders.

-

Control Ignition Sources: If the material is flammable, eliminate all ignition sources.[5]

-

Containment and Cleanup (for minor spills):

-

Don the appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material like vermiculite or sand.

-

Carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.[5]

-

-

Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[8]

-

Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[8]

Diagram 2: Chemical Spill Response Workflow

Caption: Decision workflow for chemical spill response.

Disposal Considerations

All waste containing 2,3,5,6-tetrachlorobenzotrifluoride must be treated as hazardous waste.

-

Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

-

Containerization: Collect all waste, including contaminated PPE and cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[8]

-

Disposal: Dispose of the hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.[9]

Conclusion

2,3,5,6-Tetrachlorobenzotrifluoride is a compound with significant potential in scientific research and development. However, its chemical nature necessitates a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and PPE, proper handling and storage techniques, and preparedness for emergencies—researchers can mitigate the risks and work with this compound in a safe and responsible manner.

References

- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).

- CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.).

- Safety and handling of chlorinated organic compounds - Benchchem. (n.d.).

- Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025).

- Personal Protection Equipment (PPE). (n.d.).

- 4 - Safety Data Sheet. (n.d.).

- Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023).

- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).

- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- 2,3,4,6-Tetrafluoronitrobenzene - Synquest Labs. (n.d.).

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile - Synquest Labs. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- Air Toxics Hot Spots Program - OEHHA. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- 2,3,5,6-Tetrafluorobenzotrifluoride 651-80-9 | TCI Deutschland GmbH. (n.d.).

- 2,3,5,6-Tetrafluorophenyl trifluoroacetate - Synquest Labs. (n.d.).

- 2,3,5,6-Tetrafluorobenzotrifluoride, 5 grams - CP Lab Safety. (n.d.).

- Personal Protective Equipment | US EPA. (2025).

- Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99% - Cole-Parmer. (n.d.).

- 40 CFR 156.212 -- Personal protective equipment statements. - eCFR. (n.d.).

- 2,3,5,6-Tetrafluorobenzotrifluoride, 98% | Fisher Scientific. (n.d.).

- MSDS of 2,3,5,6-Tetrafluorobenzoyl chloride. (n.d.).

- 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem. (n.d.).

- Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid - Carl ROTH. (2025).

- 2,3,5,6-Tetrafluorobenzotrifluoride 651-80-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- 2,3,5-Triphenyl tetrazolium chloride - Apollo Scientific. (n.d.).

- 2,3,5,6-Tetrafluorobenzaldehyde | C7H2F4O | CID 601331 - PubChem. (n.d.).

- 2,3,4,5-Tetrachloronitrobenzene - Apollo Scientific. (2023).

- 2,3,5,6-Tetrachloronitrobenzene - Chem-Impex. (n.d.).

- Development of an Emergency Response Program for Transportation of Hazardous Waste - epa nepis. (n.d.).

- Essential Procedures for the Safe Disposal of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone - Benchchem. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ecolink.com [ecolink.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrachlorobenzotrifluoride in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-tetrachlorobenzotrifluoride, a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Given the limited availability of direct solubility data in public literature, this document emphasizes predictive methodologies based on molecular structure and provides actionable experimental protocols for researchers to determine solubility in their specific laboratory contexts.

Introduction to 2,3,5,6-Tetrachlorobenzotrifluoride: A Molecule of Interest

2,3,5,6-Tetrachlorobenzotrifluoride, with the IUPAC name 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene[1] and CAS Number 7656-99-7, is a chlorinated aromatic compound of significant interest in chemical research and development. Its structure, featuring a benzotrifluoride core with extensive chlorine substitution, makes it a versatile building block for complex molecular architectures.[1] Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation processes.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2][3] The molecular structure of 2,3,5,6-tetrachlorobenzotrifluoride offers key insights into its expected solubility profile.

The molecule possesses a benzene ring, which is inherently nonpolar. The four chlorine atoms and the trifluoromethyl group (-CF3) are strongly electronegative, creating significant dipole moments. However, the symmetrical substitution pattern of the chlorine atoms on the benzene ring likely results in a considerable cancellation of these dipole moments, leading to an overall low molecular polarity. The trifluoromethyl group is a strong electron-withdrawing group, which further influences the electronic distribution of the aromatic ring.

Based on this structural analysis, 2,3,5,6-tetrachlorobenzotrifluoride is predicted to be:

-

Poorly soluble in polar protic solvents such as water and ethanol. The high polarity and hydrogen-bonding capabilities of these solvents are incompatible with the nonpolar nature of the target molecule.

-

Sparingly to moderately soluble in polar aprotic solvents like acetone and ethyl acetate. While these solvents lack hydrogen-bonding donor capabilities, their polarity might allow for some degree of interaction.

-

Highly soluble in nonpolar solvents such as hexane, toluene, and dichloromethane. The nonpolar character of these solvents aligns well with the predicted low polarity of 2,3,5,6-tetrachlorobenzotrifluoride.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | [1] |

| CAS Number | 7656-99-7 | |

| Molecular Formula | C7HCl4F3 | [1] |

| Molecular Weight | 283.9 g/mol | |

| Predicted Polarity | Low | Inferred |

Table 1: Physicochemical Properties of 2,3,5,6-Tetrachlorobenzotrifluoride

Experimental Determination of Solubility: A Practical Approach

Given the absence of comprehensive published solubility data, experimental determination is crucial for researchers. The following section outlines a robust, step-by-step protocol for accurately assessing the solubility of 2,3,5,6-tetrachlorobenzotrifluoride in various laboratory solvents.

General Experimental Workflow

The process of determining solubility involves the systematic addition of a solvent to a known mass of the solute until complete dissolution is observed. This can be followed by more quantitative methods for precise measurements. The logical flow of this process is depicted in the following diagram.

A flowchart illustrating the experimental workflow for determining the solubility of 2,3,5,6-Tetrachlorobenzotrifluoride.

Step-by-Step Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol allows for a rapid and effective assessment of solubility.

Materials:

-

2,3,5,6-Tetrachlorobenzotrifluoride

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene, dichloromethane, chloroform)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or burette

Procedure:

-

Preparation : Weigh approximately 25 mg of 2,3,5,6-tetrachlorobenzotrifluoride into a small test tube.[4]

-

Initial Solvent Addition : Add the selected solvent in small, measured portions, for example, 0.25 mL at a time.[4]

-

Mixing : After each addition, cap the test tube and shake it vigorously or use a vortex mixer for at least 30-60 seconds to ensure thorough mixing.[5]

-

Observation : Visually inspect the solution against a well-lit background to see if the solid has completely dissolved.

-

Iterative Addition : If the solid has not fully dissolved, continue adding the solvent in 0.25 mL increments, followed by vigorous mixing, until the solid is completely dissolved or a total of 3 mL of solvent has been added.[4]

-

Classification :

-

Soluble : If the compound dissolves in less than 1 mL of the solvent.

-

Sparingly Soluble : If the compound requires between 1 mL and 3 mL of the solvent to dissolve.

-

Insoluble : If the compound does not dissolve after the addition of 3 mL of the solvent.

-

-

Record Keeping : Record the total volume of solvent required for complete dissolution for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

For more precise solubility data, the isothermal shake-flask method is a widely accepted technique.

Procedure:

-

Supersaturated Solution Preparation : Add an excess amount of 2,3,5,6-tetrachlorobenzotrifluoride to a known volume of the chosen solvent in a sealed flask.

-

Equilibration : Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : Allow the solution to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling : Carefully extract a known volume of the clear supernatant.

-

Analysis : Determine the concentration of the dissolved 2,3,5,6-tetrachlorobenzotrifluoride in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).

-

Calculation : The solubility is then calculated based on the measured concentration in the saturated solution.

Safety Considerations

When handling 2,3,5,6-tetrachlorobenzotrifluoride and the solvents, it is imperative to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All experimental work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 2,3,5,6-tetrachlorobenzotrifluoride and each solvent for specific handling and disposal information.[6][7][8][9]

Conclusion

While published data on the solubility of 2,3,5,6-tetrachlorobenzotrifluoride is scarce, a systematic approach based on its molecular structure allows for reasoned predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide provides researchers with the necessary theoretical framework and practical experimental protocols to confidently determine its solubility in their chosen solvent systems, thereby facilitating its effective application in research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College.

- 2,3,5,6-Tetrachlorobenzotrifluoride | 7656-99-7. Benchchem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Safety D

- Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Cole-Parmer.

- SAFETY D

- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.

- Solvent Miscibility Table. Sigma-Aldrich.

Sources

- 1. 2,3,5,6-Tetrachlorobenzotrifluoride | 7656-99-7 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Key suppliers and availability of 2,3,5,6-Tetrachlorobenzotrifluoride.

An In-Depth Technical Guide to 2,3,5,6-Tetrachlorobenzotrifluoride for Researchers

Introduction: Unpacking a Niche Building Block

2,3,5,6-Tetrachlorobenzotrifluoride (CAS No. 7656-99-7) is a specialized, poly-halogenated aromatic compound. Its structure, featuring a benzene ring substituted with four chlorine atoms and a trifluoromethyl group, makes it a subject of interest for synthetic chemists. The trifluoromethyl (-CF3) group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The dense chlorination pattern offers specific steric and electronic properties and provides multiple potential sites for further functionalization through advanced synthetic methods.

This guide provides a comprehensive overview of 2,3,5,6-Tetrachlorobenzotrifluoride, focusing on its availability, synthesis, and potential applications for professionals in drug discovery and agrochemical research. It is designed to be a practical resource, acknowledging both the potential of this molecule and the current limitations in publicly available data.

Physicochemical & Structural Properties

Detailed experimental data for 2,3,5,6-Tetrachlorobenzotrifluoride is not widely published. The information below is compiled from supplier data and computational predictions for related isomers. Researchers must independently verify these properties upon acquisition of the material.

Table 1: Chemical Identity and Properties of 2,3,5,6-Tetrachlorobenzotrifluoride

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | Benchchem[1] |

| CAS Number | 7656-99-7 | Multiple Sources |

| Molecular Formula | C₇HCl₄F₃ | Bidepharm[2] |

| Molecular Weight | 283.89 g/mol | Bidepharm[2] |

| Boiling Point | 242.0 ± 35.0 °C (Predicted) | Guidechem[3] (Note 1) |

| Density | 1.662 ± 0.06 g/cm³ (Predicted) | Guidechem[3] (Note 1) |

| Purity (Typical) | ≥98% (HPLC/GC) | Bidepharm[2] |

Synthesis and Manufacturing Insights

Commercially, 2,3,5,6-Tetrachlorobenzotrifluoride is a niche chemical produced on a laboratory or pilot scale. Analysis of available chemical literature suggests a plausible synthetic route originating from more common starting materials.